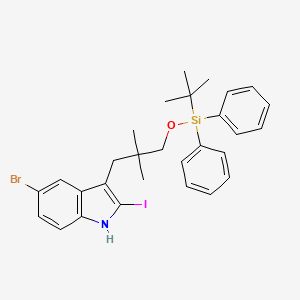
5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features bromine and iodine substituents, as well as a tert-butyldiphenylsilyl-protected hydroxy group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole typically involves multiple steps starting from commercially available 4-bromo-1H-indole . The key steps include:
Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using the Vilsmeier reagent to yield a formyl derivative.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The hydroxy group is protected with tert-butyldiphenylsilyl chloride in the presence of imidazole to form the tert-butyldiphenylsilyl ether.
Iodination: The 2-position is iodinated using n-butyllithium and iodine in anhydrous tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using flow microreactor systems for efficient and sustainable synthesis , and employing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxy group.
Coupling Reactions: The compound can participate in Suzuki and Heck coupling reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. The presence of bromine and iodine atoms may enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(tert-butyldiphenylsilyl)oxy-1H-indole: Lacks the 2-iodo substituent.
3-(tert-Butyldiphenylsilyl)oxy-2-iodo-1H-indole: Lacks the 5-bromo substituent.
5-Bromo-2-iodo-1H-indole: Lacks the tert-butyldiphenylsilyl-protected hydroxy group.
Uniqueness
The uniqueness of 5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole lies in its combination of substituents, which provides a versatile platform for further functionalization and synthesis of complex molecules. The tert-butyldiphenylsilyl group offers protection for the hydroxy group, allowing selective reactions at other positions.
Properties
Molecular Formula |
C29H33BrINOSi |
|---|---|
Molecular Weight |
646.5 g/mol |
IUPAC Name |
[3-(5-bromo-2-iodo-1H-indol-3-yl)-2,2-dimethylpropoxy]-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C29H33BrINOSi/c1-28(2,3)34(22-12-8-6-9-13-22,23-14-10-7-11-15-23)33-20-29(4,5)19-25-24-18-21(30)16-17-26(24)32-27(25)31/h6-18,32H,19-20H2,1-5H3 |
InChI Key |
RISXHEDJHRHYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC3=C(NC4=C3C=C(C=C4)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


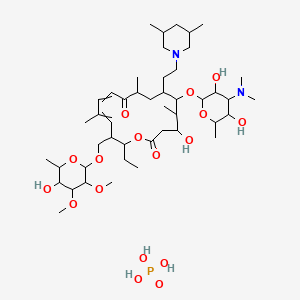
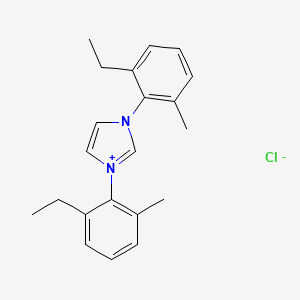
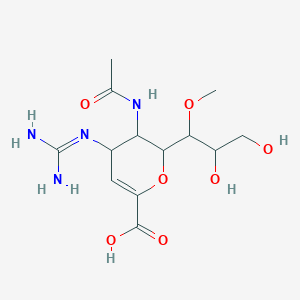
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
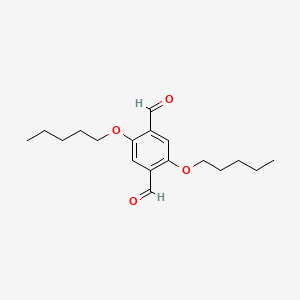
![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)
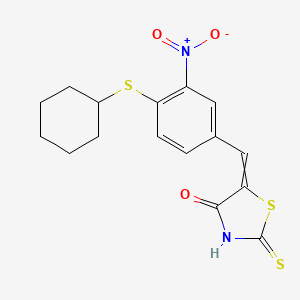
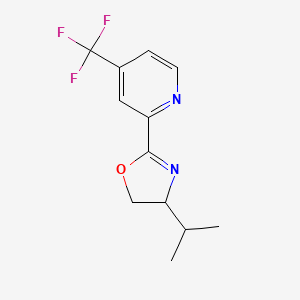
![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)
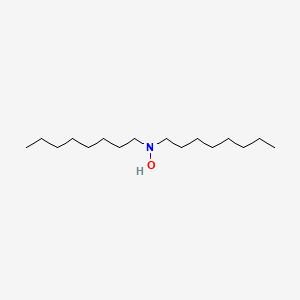

![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
